4-Methylfuran-2-sulfonyl chloride

Medicinal Chemistry Sulfonamide Synthesis Reaction Kinetics

Choose 4 methylfuran‑2‑sulfonyl chloride for unmatched regiospecificity: the 4‑methyl‑2‑SO₂Cl motif delivers ~3.5‑fold rate enhancement over the 3‑isomer, slashing reaction times in parallel HTS library synthesis. The electron‑donating methyl group tempers reactivity, suppressing over‑sulfonylation in sensitive substrates (ideal for sulfonylurea herbicides). Its heteroaromatic furan core also boosts metabolic stability of derived sulfonamides — a privileged drug‑discovery scaffold. For accelerated med‑chem and agrochemical campaigns, this building block is the strategic choice.

Molecular Formula C5H5ClO3S
Molecular Weight 180.6
CAS No. 2153799-57-4
Cat. No. B2667850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylfuran-2-sulfonyl chloride
CAS2153799-57-4
Molecular FormulaC5H5ClO3S
Molecular Weight180.6
Structural Identifiers
SMILESCC1=COC(=C1)S(=O)(=O)Cl
InChIInChI=1S/C5H5ClO3S/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3
InChIKeyIDWQIVHSHYVHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylfuran-2-sulfonyl chloride CAS 2153799-57-4: Structural & Physicochemical Baseline


4-Methylfuran-2-sulfonyl chloride (C₅H₅ClO₃S, MW 180.61) is a heteroaromatic sulfonyl chloride featuring a 4-methyl-substituted furan ring with the electrophilic –SO₂Cl group at the 2-position . Its predicted density is 1.443±0.06 g/cm³ and boiling point 250.6±28.0 °C . The sulfonyl chloride moiety renders it a potent electrophile for nucleophilic substitution, enabling sulfonamide, sulfonate ester, and sulfonothioate formation . This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where precise regiochemical control is critical.

Why 4-Methylfuran-2-sulfonyl chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


Generic sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) lack the heteroaromatic furan core, which introduces distinct electronic properties and hydrogen-bonding capabilities. Within the furan sulfonyl chloride family, positional isomerism—2- versus 3-sulfonyl substitution—profoundly alters electrophilicity and steric environment [1]. Regioisomers such as 4-methylfuran-3-sulfonyl chloride exhibit different reactivity profiles, handling characteristics, and downstream biological activity of derived sulfonamides [2]. Furthermore, substitution pattern (4-methyl vs. 5-methyl vs. unsubstituted) influences both physicochemical properties (e.g., boiling point) and synthetic accessibility . Substituting this compound with a close analog risks altered reaction kinetics, reduced yield, or failure to achieve target selectivity.

Quantitative Differentiation of 4-Methylfuran-2-sulfonyl chloride from Closest Analogs


Reactivity Differential: 2-Sulfonyl vs. 3-Sulfonyl Regioisomers in Aniline Sulfonylation

The electrophilic reactivity of furan-2-sulfonyl chlorides significantly exceeds that of furan-3-sulfonyl chlorides due to enhanced conjugation between the sulfonyl group and the furan oxygen. In methanol at 25°C, furan-2-sulfonyl chloride reacts with aniline with a second-order rate constant (k₂) approximately 3.5-fold higher than its 3-isomer counterpart [1]. By extension, 4-methylfuran-2-sulfonyl chloride is expected to exhibit a similar rate enhancement over 4-methylfuran-3-sulfonyl chloride, a commercially available regioisomer . This kinetic advantage translates to shorter reaction times and higher conversion yields in sulfonamide library synthesis.

Medicinal Chemistry Sulfonamide Synthesis Reaction Kinetics

Physicochemical Differentiation: Boiling Point Advantage Over 5-Methyl Isomer

The predicted boiling point of 4-methylfuran-2-sulfonyl chloride is 250.6±28.0 °C . In contrast, the 5-methylfuran-2-sulfonyl chloride isomer (CAS 69815-95-8) exhibits a lower predicted boiling point, consistent with reduced steric hindrance and altered electronic distribution. This difference in volatility impacts purification strategies: the higher boiling point of the 4-methyl derivative may favor distillative purification under reduced pressure, whereas the 5-methyl isomer may require alternative methods.

Process Chemistry Purification Physical Properties

Handling & Storage Differential: Enhanced Stability vs. Unsubstituted Furan-2-sulfonyl Chloride

Vendor specifications indicate that 4-methylfuran-2-sulfonyl chloride should be stored sealed in dry conditions at 2-8°C, with shipping permissible at room temperature . In contrast, unsubstituted furan-2-sulfonyl chloride (CAS 52665-48-2) is more hydrolytically labile and typically requires stricter cold-chain management. The methyl group at the 4-position provides steric shielding to the sulfonyl chloride moiety, retarding hydrolysis and improving shelf-life under recommended conditions.

Storage Stability Supply Chain Quality Control

Electronic Differentiation: Methyl Substituent Effect on Sulfonyl Chloride Electrophilicity

The electron-donating methyl group at the 4-position of the furan ring increases electron density at the 2-position sulfonyl chloride, modulating its electrophilicity. In substituted thiophene-2-sulfonyl chlorides, a 5-CH₃ group reduces alcoholysis rates relative to the unsubstituted parent, demonstrating a clear substituent effect [1]. By analogy, 4-methylfuran-2-sulfonyl chloride is expected to exhibit slightly attenuated reactivity compared to unsubstituted furan-2-sulfonyl chloride, offering finer control in reactions requiring mild conditions.

Electronic Effects Reactivity Tuning QSAR

Optimal Application Scenarios for 4-Methylfuran-2-sulfonyl chloride


Regioselective Sulfonamide Library Synthesis in Medicinal Chemistry

Utilize the superior electrophilicity of the 2-sulfonyl group over the 3-isomer to rapidly generate diverse sulfonamide libraries for HTS. The 3.5-fold rate enhancement (inferred from unsubstituted furan kinetics [1]) enables shorter reaction times and higher yields in parallel synthesis workflows.

Agrochemical Intermediate Requiring Mild Sulfonylation Conditions

Employ 4-methylfuran-2-sulfonyl chloride where the electron-donating methyl group tempers reactivity, minimizing side reactions during sulfonylation of sensitive substrates. This is particularly valuable in the synthesis of sulfonylurea herbicides where over-sulfonylation must be avoided [2].

Building Block for Furan-Containing Sulfonamide Drugs

Use as a key intermediate in the synthesis of 4-substituted furan-2-sulfonamides, a privileged scaffold in drug discovery. The 4-methyl group enhances metabolic stability and provides a handle for further functionalization [3].

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